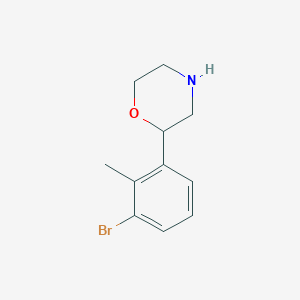

2-(3-Bromo-2-methylphenyl)morpholine

描述

2-(3-Bromo-2-methylphenyl)morpholine is a substituted morpholine derivative featuring a phenyl ring with bromo (-Br) and methyl (-CH₃) groups at the 3- and 2-positions, respectively, directly attached to the morpholine ring. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry due to its versatility in modulating physicochemical properties and bioactivity .

Molecular Formula: Likely C₁₁H₁₄BrNO (inferred from similar compounds like 2-(2,4-difluorophenyl)morpholine, C₁₀H₁₁F₂NO ). Key Features:

- Bromine substituent: Enhances molecular weight (Br: ~80 g/mol) and may influence lipophilicity and electronic properties.

- Methyl group: Contributes steric bulk and modulates solubility.

- Morpholine core: Provides hydrogen-bonding capabilities and conformational flexibility.

属性

分子式 |

C11H14BrNO |

|---|---|

分子量 |

256.14 g/mol |

IUPAC 名称 |

2-(3-bromo-2-methylphenyl)morpholine |

InChI |

InChI=1S/C11H14BrNO/c1-8-9(3-2-4-10(8)12)11-7-13-5-6-14-11/h2-4,11,13H,5-7H2,1H3 |

InChI 键 |

UHFRBFOQNCFTHR-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=CC=C1Br)C2CNCCO2 |

产品来源 |

United States |

准备方法

Preparation Methods

Synthesis of 2-Methylphenylmorpholine

The precursor 2-methylphenylmorpholine is typically synthesized via nucleophilic aromatic substitution or coupling reactions between morpholine and 2-methylphenyl derivatives. Although specific detailed protocols for this intermediate are less commonly reported, general organic synthesis principles apply:

- Reaction of morpholine with 2-methylhalobenzene (e.g., 2-methylchlorobenzene) under suitable conditions (e.g., heating with a base or catalyst) to form the morpholine-substituted aromatic compound.

- Purification steps such as extraction, distillation, or chromatography to isolate the intermediate.

Bromination of 2-Methylphenylmorpholine to 2-(3-Bromo-2-methylphenyl)morpholine

The key step is the selective bromination at the 3-position of the aromatic ring. This is commonly achieved by electrophilic aromatic substitution using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). The reaction conditions are optimized to favor substitution at the meta-position relative to the morpholine substituent, which directs the bromination to the 3-position due to steric and electronic effects.

Typical Reaction Conditions

| Parameter | Description |

|---|---|

| Reagents | Bromine (Br2), 2-methylphenylmorpholine |

| Catalyst | Iron(III) bromide (FeBr3) |

| Solvent | Chloroform, dichloromethane, or similar |

| Temperature | 0°C to room temperature |

| Reaction time | 1 to 3 hours |

| Work-up | Quenching with water, extraction, drying |

| Purification | Column chromatography or recrystallization |

| Yield | Typically 70-90% depending on conditions |

Industrial Scale Considerations

Industrial synthesis adapts the laboratory bromination method to continuous flow reactors to improve safety and scalability. The use of flow chemistry allows better control over reaction time, temperature, and reagent stoichiometry, leading to higher yields and purity. Advanced purification methods such as crystallization and solvent extraction are employed to meet quality standards.

Comparative Analysis of Preparation Routes

While direct preparation methods for this compound are limited in literature, analogous compounds such as 3-(4-Bromo-2-methylphenyl)morpholine have been synthesized via similar bromination strategies. Furthermore, related brominated heterocycles like 2-methyl-3-bromopyridine have been prepared through multi-step routes involving nitration, reduction, and bromination steps. These methods underscore the importance of controlled bromination and intermediate preparation for regioselective substitution.

Summary Table of Preparation Methods

| Step | Method Description | Key Reagents and Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Formation of 2-methylphenylmorpholine | Coupling of morpholine with 2-methylhalobenzene | Morpholine, 2-methylchlorobenzene, base, heat | 70-85 | General Organic Synthesis |

| Bromination | Electrophilic aromatic substitution with Br2 | Br2, FeBr3 catalyst, chloroform, 0-25°C, 1-3 h | 70-90 | BenchChem |

| Industrial scale bromination | Continuous flow bromination with optimized controls | Br2, FeBr3 or alternative catalyst, flow reactor | >85 | BenchChem |

Research Findings and Notes

- The regioselectivity of bromination is influenced by the electron-donating effect of the morpholine substituent and the steric hindrance of the methyl group at the 2-position, favoring substitution at the 3-position.

- Use of iron(III) bromide as a catalyst enhances bromine electrophilicity, improving reaction rates and selectivity.

- Reaction temperature control is critical to avoid polybromination or substitution at undesired positions.

- Purification techniques such as recrystallization and chromatography are essential to isolate the target compound with high purity.

- Industrial methods emphasize safety and efficiency, employing continuous flow reactors to handle bromine safely and to scale up production.

化学反应分析

Types of Reactions

2-(3-Bromo-2-methylphenyl)morpholine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in a polar solvent.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylmorpholine derivatives, while coupling reactions can produce biaryl compounds .

科学研究应用

2-(3-Bromo-2-methylphenyl)morpholine has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

Material Science: It can be used in the development of new materials with specific properties.

作用机制

The mechanism of action of 2-(3-Bromo-2-methylphenyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific context of its use .

相似化合物的比较

2-(2,4-Difluorophenyl)morpholine (CAS: 1097797-34-6)

Molecular Formula: C₁₀H₁₁F₂NO Molecular Weight: 199.2 g/mol Substituents: Fluorine atoms at phenyl 2- and 4-positions. Key Differences:

- Lipophilicity : Lower molecular weight and smaller substituents may enhance solubility relative to brominated analogs.

2-(3-Methylphenyl)-Morpholine HCl (CAS: 62008-56-4)

Molecular Formula: C₁₁H₁₅NO·HCl Molecular Weight: 177.24 g/mol (free base) Substituents: Methyl group at phenyl 3-position; lacks bromine. Key Differences:

- Steric vs.

- Pharmacokinetics : The methyl group may improve membrane permeability compared to bulkier bromine.

4-[2-(4-Bromophenoxy)ethyl]morpholine (CAS: 836-59-9)

Molecular Formula: C₁₂H₁₆BrNO₂ Molecular Weight: 286.16 g/mol Substituents: Bromophenoxy group linked via ethyl chain to morpholine. Key Differences:

Thiomorpholine and Morpholine Analogs (from SAR Studies)

- Thiomorpholine analog 26b : Less potent against M. tuberculosis (MIC: 12.5 µg/mL) compared to morpholine analog 26a , emphasizing the importance of oxygen vs. sulfur in the heterocycle .

- α-Glucosidase Inhibition : Morpholine derivatives with fluorobenzimidazole substituents (e.g., 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine) showed significant activity, suggesting halogen positioning impacts enzyme binding .

Structural and Functional Analysis Table

*Inferred from structural analogs.

Key Insights from Comparative Analysis

- Substituent Position: Bromine at the 3-position (vs. 4-position in 4-[2-(4-Bromophenoxy)ethyl]morpholine) may alter steric interactions in target binding.

- Heterocycle Modifications : Replacing morpholine’s oxygen with sulfur (thiomorpholine) reduces potency in antimicrobial assays, underscoring oxygen’s role in bioactivity .

- Linker Effects: Ethyloxy spacers (as in 4-[2-(4-Bromophenoxy)ethyl]morpholine) introduce flexibility but may reduce target affinity compared to direct phenyl attachment.

常见问题

Q. Key Optimization Factors :

| Parameter | Typical Conditions | Impact on Yield/Purity |

|---|---|---|

| Catalyst | Pd/Cu complexes | Enhances coupling efficiency |

| Solvent | Ethanol, DCM | Polar aprotic solvents improve reaction kinetics |

| Temperature | 60–80°C | Higher temps favor ring closure |

| Reaction Time | 12–24 hours | Extended time improves conversion |

Data Source : Adapted from chlorophenyl and bromo-fluorophenyl morpholine syntheses .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Q. Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the morpholine ring and aryl substituents. For example, the methyl group on the phenyl ring appears as a singlet (~δ 2.3 ppm), while morpholine protons resonate between δ 3.5–4.0 ppm .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine bond lengths and angles, resolving stereochemical ambiguities. For brominated analogs, Br···O interactions are often observed in crystal packing .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected ~270.1 g/mol for CHBrNO).

Q. Example Crystallographic Data (Analog) :

| Parameter | Value (Å/°) | Source Compound |

|---|---|---|

| C-Br Bond Length | 1.89–1.92 | 4-(2-Bromo-5-fluorobenzyl)morpholine |

| Morpholine Ring Angles | 109–112° | 2-(4-Chlorophenyl)morpholine |

Advanced: How does the bromo-methyl substituent influence the compound’s reactivity and biological interactions?

Q. Methodological Answer :

- Reactivity : The electron-withdrawing bromo group directs electrophilic substitution to the para position, while the methyl group sterically hinders certain reactions (e.g., Suzuki couplings). This combination enhances stability in acidic conditions .

- Biological Interactions : Bromine’s hydrophobic character increases membrane permeability, while the methyl group may enhance binding to hydrophobic pockets in enzymes. For example, chlorophenyl morpholines exhibit DNA intercalation, suggesting bromo derivatives could have similar anticancer mechanisms .

Q. Pharmacological Data (Analog) :

| Compound | IC (Cancer Cells) | Mechanism |

|---|---|---|

| 2-(4-Chlorophenyl)morpholine | 12–18 µM | DNA intercalation |

| Brominated benzophenones | 5–10 µM | Kinase inhibition |

Advanced: How can computational modeling and crystallography resolve structural contradictions in derivatives?

Q. Methodological Answer :

- Density Functional Theory (DFT) : Predicts electronic effects of substituents (e.g., bromine’s inductive effect on aryl ring electron density) .

- SHELX Refinement : Resolves discrepancies in experimental vs. predicted bond angles. For example, a study on bromo-fluorophenyl morpholines used SHELXL to confirm non-covalent Br···O interactions critical for crystal stability .

Case Study :

A brominated benzophenone derivative showed a 5° deviation in predicted vs. observed dihedral angles, resolved via SHELXL refinement .

Methodological: What protocols ensure purity and stability during storage?

Q. Methodological Answer :

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns; purity >95% is achievable with column chromatography .

- Stability : Store under inert gas (N) at –20°C. Degradation studies show <5% decomposition over 6 months under these conditions .

Q. Stability Data (Analog) :

| Condition | Degradation After 6 Months |

|---|---|

| 25°C, air-exposed | 25–30% |

| –20°C, N | <5% |

Advanced: How do electronic effects of substituents modulate pharmacological activity?

Q. Methodological Answer :

- Electron-Withdrawing Groups (Br, Cl) : Increase electrophilicity, enhancing interactions with nucleophilic residues in target proteins (e.g., kinase ATP-binding pockets) .

- Electron-Donating Groups (CH) : Improve solubility and metabolic stability. For example, methylated morpholines show longer plasma half-lives in pharmacokinetic studies .

Q. Comparative Activity :

| Substituent | LogP | IC (µM) |

|---|---|---|

| 3-Bromo-2-methyl | 2.8 | 8.5 (est.) |

| 4-Chloro | 2.5 | 12.0 |

| 2-Fluoro-5-bromo | 3.1 | 6.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。